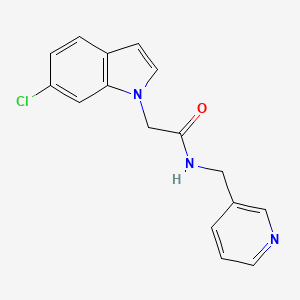

2-(6-chloro-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide

Description

Properties

IUPAC Name |

2-(6-chloroindol-1-yl)-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c17-14-4-3-13-5-7-20(15(13)8-14)11-16(21)19-10-12-2-1-6-18-9-12/h1-9H,10-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOOTTJRXKLPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)CN2C=CC3=C2C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

Acetamide Formation: The chlorinated indole is reacted with acetic anhydride to form the acetamide derivative.

Pyridinylmethyl Substitution: Finally, the acetamide derivative is reacted with 3-pyridinemethanol under basic conditions to introduce the pyridinylmethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups into the indole ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1. Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 343.8 | 2.1 | 0.45 |

| Fluorine Analog | 327.8 | 1.8 | 0.62 |

| Bromophenoxy Analog | 412.3 | 3.2 | 0.12 |

Biological Activity

2-(6-chloro-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide is a synthetic compound belonging to the indole derivative family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including anti-cancer and antimicrobial activities. The unique structure of this molecule, characterized by a chlorinated indole moiety and a pyridinylmethyl acetamide group, suggests that it may interact with various biological targets.

Chemical Structure and Synthesis

The chemical structure of 2-(6-chloro-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide can be represented as follows:

Synthesis Steps

The synthesis typically involves several key steps:

- Indole Core Formation : Using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

- Chlorination : Introducing the chlorine atom at the 6-position using thionyl chloride or phosphorus pentachloride.

- Acetamide Formation : Reacting the chlorinated indole with acetic anhydride.

- Pyridinylmethyl Substitution : Finally, reacting the acetamide derivative with 3-pyridinemethanol under basic conditions.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. A study evaluating various indole derivatives, including related compounds, showed promising antibacterial activity against gram-positive bacteria and mycobacterial strains. The compound demonstrated efficacy comparable to clinically used antibiotics such as ampicillin and isoniazid .

Anticancer Properties

Indole derivatives are also noted for their potential anticancer effects. The mechanism of action often involves modulation of enzyme activity and interaction with cellular receptors, leading to apoptosis in cancer cells. Specific studies have highlighted that derivatives structurally similar to 2-(6-chloro-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide can inhibit cell proliferation in various cancer cell lines .

Case Studies

- Antibacterial Efficacy : A comparative study on the activity of various indole derivatives revealed that compounds with similar structures exhibited submicromolar activity against Staphylococcus aureus and Mycobacterium tuberculosis. Notably, compounds derived from the same synthetic pathway as 2-(6-chloro-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide showed enhanced activity against vancomycin-resistant strains .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic profiles of these compounds on primary mammalian cell lines, demonstrating that while exhibiting antibacterial properties, they maintained low cytotoxicity levels, making them suitable candidates for further development in therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of 2-(6-chloro-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide can be attributed to its unique structural features:

- The presence of the chlorine atom at the 6-position enhances lipophilicity and may influence receptor binding affinity.

- The pyridinylmethyl group contributes to its interaction with various biological targets, potentially increasing its therapeutic index.

Comparative Analysis

| Compound Name | Description | Biological Activity |

|---|---|---|

| 2-(6-bromo-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide | Contains bromine instead of chlorine | Similar antimicrobial properties |

| 2-(6-chloro-1H-indol-1-yl)-N-(2-pyridinylmethyl)acetamide | Different position for pyridinylmethyl group | Varies in efficacy against specific bacterial strains |

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide?

The synthesis of indole-acetamide derivatives requires precise control of reaction conditions. Key steps include:

- Temperature and Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used to stabilize intermediates and enhance reaction efficiency .

- Reaction Time : Extended reaction times may improve yield but risk side reactions, such as decomposition of the indole moiety .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography is critical for isolating the final product from byproducts .

Methodological Tip: Use nuclear magnetic resonance (NMR) spectroscopy to monitor reaction progress and confirm intermediate structures .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying the indole and pyridinylmethyl groups. Key peaks include aromatic protons (δ 7.0–8.5 ppm) and the acetamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₆H₁₃ClN₃O) .

- Infrared (IR) Spectroscopy : Identify functional groups like the amide C=O stretch (~1650 cm⁻¹) and indole N-H vibrations .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Receptor Binding Assays : Screen for interactions with serotonin or kinase receptors due to structural similarity to indole-based bioactive compounds .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity .

- Enzyme Inhibition Studies : Target enzymes like cyclooxygenase (COX) or acetylcholinesterase (AChE), leveraging the acetamide group’s hydrogen-bonding capacity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Orthogonal Assays : Validate results using multiple techniques (e.g., fluorescence polarization for receptor binding and SPR for kinetic analysis) .

- Structural Analog Comparison : Compare activity with analogs (e.g., 6-fluoro or 5-methoxy indole derivatives) to identify critical substituents .

- Meta-Analysis : Aggregate data from structurally related compounds (e.g., pyrido-pyrimidine derivatives) to identify trends in structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting target interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT₃ or EGFR) . Focus on the indole’s planar structure and pyridinylmethyl’s π-π stacking potential.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond acceptors to predict bioavailability .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

- Salt Formation : Improve aqueous solubility by synthesizing hydrochloride or sodium salts of the acetamide group .

- Prodrug Design : Modify the pyridinylmethyl group with ester linkages to enhance membrane permeability .

- Microsomal Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., indole N-demethylation) and guide structural modifications .

Q. What experimental designs are recommended for elucidating the mechanism of action?

- CRISPR-Cas9 Knockout Models : Identify target pathways by knocking out suspected receptors (e.g., serotonin transporters) in cellular models .

- Transcriptomic Profiling : Perform RNA-seq on treated cells to map differentially expressed genes and pathways .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified target proteins .

Q. How can researchers address challenges in crystallographic characterization?

- Co-Crystallization : Co-crystallize with stabilizing ligands (e.g., PEGs) to improve crystal lattice formation .

- Synchrotron Radiation : Use high-flux X-ray sources to resolve weak diffraction patterns from small crystals .

- SHELX Refinement : Apply SHELXL for high-resolution refinement, leveraging its robust handling of twinned data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.